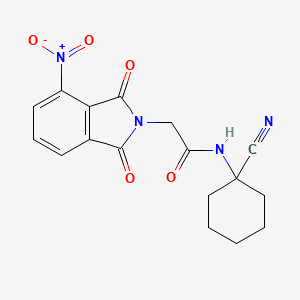

N-(1-cyanocyclohexyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide

Description

N-(1-cyanocyclohexyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide is a synthetic compound featuring a nitro-substituted isoindole-1,3-dione core linked to a cyanocyclohexyl group via an acetamide bridge. This structure combines electron-withdrawing (nitro) and electron-donating (cyanocyclohexyl) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5/c18-10-17(7-2-1-3-8-17)19-13(22)9-20-15(23)11-5-4-6-12(21(25)26)14(11)16(20)24/h4-6H,1-3,7-9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWVEGHRCBMNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyanocyclohexyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and the implications of its activity in pharmacology.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

- IUPAC Name : this compound

This structure features a nitro group, which is known for its significant role in biological activity. The presence of the dioxoisoindole moiety contributes to the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit a broad spectrum of antimicrobial activity. The nitro group can trigger redox reactions within cells, leading to microbial toxicity and cell death. This mechanism has been observed in various pathogens including H. pylori and M. tuberculosis, making nitro-containing compounds promising candidates for antibiotic development .

Antineoplastic Effects

Nitro compounds have been studied for their antineoplastic (anti-cancer) properties. The ability of these compounds to induce apoptosis in cancer cells may be linked to their capacity to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The proposed mechanisms for the biological activity of this compound include:

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

- Protein Interactions : The compound's structure may enhance its binding affinity to certain proteins, affecting their function and leading to altered cellular responses.

Case Studies

Several studies have investigated similar nitro-containing compounds:

- Study on Antimicrobial Activity :

- Anticancer Research :

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the N-substituted isoindole-1,3-dione acetamide family. Key structural variations among analogs include:

*Calculated based on formula C₁₇H₁₆N₄O₄.

Key Observations :

- The cyanocyclohexyl group introduces steric hindrance and lipophilicity, which could influence pharmacokinetic properties compared to smaller substituents (e.g., ethyl in ).

Enzyme Inhibition

- Compound 1a (N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide):

- Compound 1b : Lower affinity for MAO-B (-7.5 kcal/mol) but higher selectivity for COX-2 (-9.0 kcal/mol) due to thiophene’s planar structure .

Antioxidant Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.